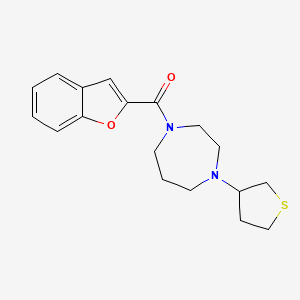

1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

描述

1-(1-Benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound featuring a 1,4-diazepane core substituted with a benzofuran-2-carbonyl group at the 1-position and a thiolan-3-yl (tetrahydrothiophen-3-yl) group at the 4-position.

属性

IUPAC Name |

1-benzofuran-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(17-12-14-4-1-2-5-16(14)22-17)20-8-3-7-19(9-10-20)15-6-11-23-13-15/h1-2,4-5,12,15H,3,6-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLNIBYXWNHUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzofuran Moiety: Starting from a suitable precursor, such as salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.

Introduction of the Diazepane Ring: The diazepane ring can be synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.

Coupling of Benzofuran and Diazepane: The final step involves coupling the benzofuran and diazepane moieties using a carbonylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

化学反应分析

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to alcohols.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving strong nucleophiles like alkoxides or amines.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted diazepanes.

科学研究应用

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

Industry: Use in materials science for developing new polymers or coatings.

作用机制

The mechanism of action for 1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran and diazepane moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with other 1,4-diazepane derivatives, differing primarily in the substituents on the benzoyl or heteroaromatic groups. Key analogues include:

*Estimated based on structural similarity to BK80973 and BK82777.

Pharmacological and Physicochemical Properties

- Receptor Binding Affinity : Pyridinyl-substituted analogues like NS3531 and NS3573 exhibit moderate binding to nicotinic acetylcholine receptors (nAChRs), with substituents such as ethoxy or bromo groups enhancing selectivity . The benzofuran-2-carbonyl group in the target compound may improve binding due to extended aromatic interactions, though direct receptor data are unavailable in the provided evidence.

- Lipophilicity : The methylsulfanyl group in BK80973 increases lipophilicity (logP ~2.8) compared to the chlorinated BK82779 (logP ~2.5). The benzofuran derivative likely has intermediate lipophilicity due to its fused oxygen-containing ring.

- Synthetic Accessibility : Thiolan-3-yl-substituted diazepanes (e.g., BK80973, BK82779) are synthesized via nucleophilic substitution or coupling reactions, similar to methods for NS3531 derivatives .

Functional Group Impact on Bioactivity

- Benzofuran vs. Pyridinyl : Benzofuran’s fused ring system may enhance metabolic stability compared to pyridinyl groups, which are prone to oxidation .

- Chloro vs. Methylsulfanyl : The 3-chloro substituent in BK82779 introduces steric and electronic effects that could hinder enzymatic degradation, whereas the methylsulfanyl group in BK80973 may facilitate hydrogen bonding .

Research Implications and Gaps

While structural data for this compound are inferable from analogues, direct pharmacological studies are absent in the provided evidence. Future research should prioritize:

Binding Assays : Comparative evaluation of nAChR or serotonin receptor affinities against NS3531-like derivatives .

ADMET Profiling : Assessment of metabolic stability, solubility, and toxicity relative to BK80973 and BK82779 .

Crystallographic Studies : X-ray analysis to resolve conformational preferences of the benzofuran-thiolan-3-yl diad.

生物活性

1-(1-benzofuran-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

- Chemical Formula: C₁₃H₁₃N₂O₂S

- Molecular Weight: 253.32 g/mol

- IUPAC Name: this compound

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit notable anticancer properties. A study evaluated various benzofuran hybrids against several cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), and cervical cancer (HeLa). The findings showed that these compounds could induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | HePG2 | 15.5 | Apoptosis induction |

| 2 | MCF-7 | 12.3 | Cell cycle arrest |

| 3 | HeLa | 18.7 | PI3K/VEGFR-2 inhibition |

In particular, compound 8 from the study demonstrated significant activity by inducing G1/S phase arrest and increasing pre-G1 phase cells indicative of apoptosis .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Inhibitory assays against PI3K and VEGFR-2 were conducted to elucidate the mechanism behind its anticancer activity. The results indicated that the most active compounds exhibited strong inhibition, suggesting their potential as therapeutic agents in cancer treatment .

Study on Benzofuran Derivatives

A comprehensive study published in PMC investigated the biological activities of various benzofuran derivatives, including the target compound. The researchers synthesized several hybrids and assessed their cytotoxicity using MTT assays against multiple cancer cell lines. They found that certain derivatives exhibited IC50 values comparable to standard chemotherapy agents like doxorubicin .

Figure 1: Mechanistic Insights into Cell Cycle Arrest

Cell Cycle Arrest

The study concluded that the benzofuran scaffold could be further optimized for enhanced anticancer activity through structural modifications.

Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of the compound with various targets. These studies revealed promising interactions with key proteins involved in cancer progression, providing a rationale for its observed biological activity .

常见问题

Q. What in silico approaches predict off-target interactions or toxicity risks?

- Methodology : ToxCast assays and molecular dynamics simulations assess interactions with hERG channels or cytochrome P450 enzymes. Adverse outcome pathways (AOPs) link structural motifs (e.g., thiolan’s sulfur) to hepatotoxicity .

Notes

- Methodological Focus : Emphasized experimental design, data validation, and computational integration.

- Advanced vs. Basic : Segregated questions by technical depth (e.g., DoE vs. solubility troubleshooting).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。